2-Morpholino-2-oxoacetohydrazide

Übersicht

Beschreibung

2-Morpholino-2-oxoacetohydrazide is a compound with the molecular formula C6H11N3O3 and a molecular weight of 173.172. It is known for its significant contributions to pharmaceutical, industrial, and agricultural research. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The morpholine ring is known for its stability and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-oxoacetohydrazide typically involves the reaction of morpholine with oxalic acid dihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholino-2-oxoacetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the morpholine ring and the hydrazide functional group .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the compound.

Substitution: Substitution reactions can be carried out using various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Morpholino-2-oxoacetohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Morpholino-2-oxoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Morpholino-2-oxoacetohydrazide

- 2-Oxo-2-(piperidin-1-yl)acetohydrazide

- 2-Oxo-2-(piperazin-1-yl)acetohydrazide

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts stability and versatility to the compound. This makes it a valuable building block in the synthesis of various heterocyclic compounds and enhances its potential biological activities .

Biologische Aktivität

2-Morpholino-2-oxoacetohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including cytotoxic, antimicrobial, and antiviral activities, supported by relevant research findings and data.

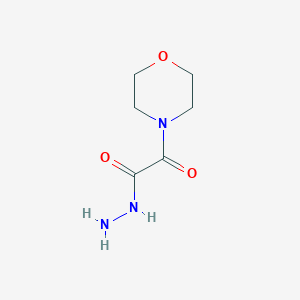

This compound is characterized by the presence of a morpholino group and an oxoacetohydrazide moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Cytotoxic Activity

Cytotoxicity assessments have revealed that this compound exhibits moderate cytotoxic effects against various cell lines. The cytotoxicity was evaluated using the Artemia salina lethality assay, where the compound demonstrated an LD50 value of approximately 56.0 µg/mL, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound

| Compound | LD50 (µg/mL) |

|---|---|

| This compound | 56.0 |

| Dactinomycin (control) | 57.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum suppressive concentration (MSC) was determined for several microorganisms, showing promising antibacterial activity.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MSC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 6538 | 12.5 |

| Bacillus subtilis ATCC 6633 | 25 |

| Escherichia coli ATCC 25922 | 6.3 |

| Pseudomonas aeruginosa ATCC 27853 | >50 |

| Candida albicans ATCC 10231 | 50 |

The results indicate that the compound is particularly effective against Gram-negative bacteria such as E. coli, with an MSC of only 6.3 µg/mL .

Antiviral Activity

Research has also explored the antiviral potential of hydrazone derivatives related to this compound. While specific data on this compound's antiviral activity remains limited, related compounds have shown efficacy in inhibiting viral replication in cell cultures, suggesting a potential pathway for further investigation .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of morpholino compounds in gene therapy applications, particularly in muscular dystrophy models. For example, morpholino oligomers have been used to induce exon skipping in dystrophin mRNA, leading to the restoration of functional dystrophin protein in mdx mice models . While these studies primarily focus on morpholinos as a class rather than specifically on this compound, they underscore the relevance of morpholino chemistry in therapeutic contexts.

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-2-oxoacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-8-5(10)6(11)9-1-3-12-4-2-9/h1-4,7H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMFZCZNJROEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.